molecular formula C16H17NO B1392028 2-(4-Isopropylbenzoyl)-6-methylpyridine CAS No. 1187164-43-7

2-(4-Isopropylbenzoyl)-6-methylpyridine

Cat. No.: B1392028
CAS No.: 1187164-43-7
M. Wt: 239.31 g/mol
InChI Key: OAQZQBFVAOZOSU-UHFFFAOYSA-N
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Description

2-(4-Isopropylbenzoyl)-6-methylpyridine is a chemical compound belonging to the family of pyridine derivatives. It is characterized by the presence of an isopropylbenzoyl group attached to a methylpyridine ring. This compound is known for its yellow crystalline appearance and is utilized in various fields including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylbenzoyl)-6-methylpyridine typically involves the reaction of cumene with phthalic anhydride under Friedel-Crafts acylation conditions. This reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isopropylbenzoyl)-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Isopropylbenzoyl)-6-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Isopropylbenzoyl)-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • 2-(4-Isopropylbenzoyl)benzoic acid
  • 2-(4-Isopropyl-3-nitrobenzoyl)benzoic acid
  • 2-(4-Isopropylbenzoyl)-4-methylpyridine

Comparison: 2-(4-Isopropylbenzoyl)-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

(6-methylpyridin-2-yl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11(2)13-7-9-14(10-8-13)16(18)15-6-4-5-12(3)17-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQZQBFVAOZOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236505
Record name [4-(1-Methylethyl)phenyl](6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-43-7
Record name [4-(1-Methylethyl)phenyl](6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1-Methylethyl)phenyl](6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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